1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone

Description

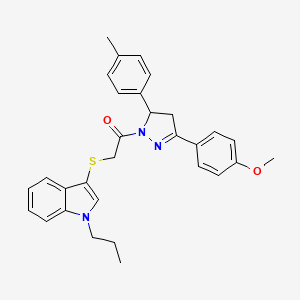

The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone features a pyrazoline core substituted with a 4-methoxyphenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 5, and a thioether-linked 1-propylindole moiety at the ethanone side chain. Pyrazoline derivatives are well-documented for their diverse biological activities, including antibacterial, antifungal, and analgesic properties .

The indole-thioether moiety is a unique feature, distinguishing it from typical pyrazoline derivatives that often bear phenyl or heteroaryl substituents. This structural motif may confer redox-modulating or enzyme-inhibitory activity, as seen in sulfur-containing heterocycles .

Properties

IUPAC Name |

1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O2S/c1-4-17-32-19-29(25-7-5-6-8-27(25)32)36-20-30(34)33-28(23-11-9-21(2)10-12-23)18-26(31-33)22-13-15-24(35-3)16-14-22/h5-16,19,28H,4,17-18,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFMKYUPPSIOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)SCC(=O)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-propyl-1H-indol-3-yl)thio)ethanone represents a novel pyrazole derivative with potential biological activities. Its structural complexity suggests various therapeutic applications, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 497.66 g/mol. The compound features a pyrazole ring, which is known for its diverse pharmacological activities.

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. In particular, compounds similar to the one have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, studies have indicated that certain pyrazole derivatives exhibit IC50 values in the nanomolar range against COX enzymes, suggesting potent anti-inflammatory effects .

Anticancer Activity

The anticancer potential of pyrazoles has been explored through various assays. One study demonstrated that pyrazole derivatives could inhibit tumor growth in vitro and in vivo, with specific analogs showing IC50 values as low as 0.08 µM against MCF-7 breast cancer cells. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

Research also highlights the antimicrobial properties of pyrazole derivatives. Compounds structurally related to our target compound have exhibited broad-spectrum activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on COX Inhibition | Pyrazole derivatives showed IC50 values ranging from 40 nM to 400 nM against COX enzymes | Suggests potential for developing anti-inflammatory drugs |

| Anticancer Screening | Specific analogs demonstrated IC50 values as low as 0.08 µM against MCF-7 cells | Indicates promising anticancer activity |

| Antimicrobial Evaluation | Broad-spectrum activity observed against Gram-positive and Gram-negative bacteria | Supports further investigation into therapeutic applications |

The biological activities of pyrazole derivatives are often attributed to their ability to interact with various molecular targets:

- Inhibition of Enzymes : Many pyrazoles act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that contribute to their protective effects against oxidative stress-related diseases.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including the compound , exhibit promising anticancer activity. Studies have shown that similar pyrazole-based compounds can inhibit tumor growth across various cancer cell lines. For instance, compounds with pyrazole scaffolds have demonstrated efficacy against MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer) cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .

Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound's structure allows it to interact with various biological pathways involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of the compound involves several steps that can include microwave-assisted reactions for efficiency and yield improvement. The general synthetic route includes:

- Condensation Reactions : Utilizing phenyl hydrazine derivatives and indole-based thio compounds.

- Optimization Techniques : Microwave irradiation has been employed to enhance reaction rates and yields significantly .

Table 1: Summary of Synthesis Methods

| Method | Yield (%) | Conditions |

|---|---|---|

| Microwave-assisted synthesis | 75–87 | 100 °C, 50 W for 5 min |

| Conventional reflux | Variable | Ethanol or DMSO |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various pyrazole derivatives, a compound closely related to the one discussed was found to exhibit potent inhibition of cell proliferation in multiple cancer types. The study utilized MTT assays to assess cytotoxicity, revealing an IC50 value as low as 7 µM against certain cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives showed that these compounds could inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro. This suggests potential applications in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyrazoline Derivatives

*Calculated using ChemDraw. †Estimated based on substituents. ‡Range for analogs.

Key Observations:

The p-tolyl group (electron-donating methyl) could increase lipophilicity relative to 4-methoxyphenyl analogs, favoring blood-brain barrier penetration . The indole-thioether side chain introduces steric bulk and redox activity absent in simpler thioether derivatives (e.g., ’s triazolylthio group) .

Synthetic Accessibility :

- The target compound’s synthesis likely follows established protocols for pyrazoline-thioether hybrids, such as cyclocondensation of chalcones with hydrazines followed by thioalkylation . However, the 1-propylindole moiety may require specialized coupling conditions compared to aryl halides in .

Crystallographic and Stability Data :

- Pyrazoline derivatives with chloro or methoxy substituents (e.g., –2, 14) exhibit planar pyrazoline rings and intramolecular hydrogen bonding, enhancing crystalline stability . The target compound’s indole-thioether group may disrupt crystallinity, necessitating co-crystallization agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a 1,4-dicarbonyl compound (e.g., chalcone derivatives) with hydrazine hydrate under reflux in glacial acetic acid. For example, cyclization of α,β-unsaturated ketones with hydrazine derivatives forms the dihydropyrazole core . The thioether linkage is introduced via nucleophilic substitution between a thiol-containing indole derivative and a halogenated intermediate. Key optimizations include:

- Temperature control : Reflux (~100–120°C) ensures complete cyclization.

- Catalyst use : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .

- Purification : Recrystallization from ethanol or DMF/EtOH mixtures improves purity .

Q. How can researchers confirm the structural identity of this compound, particularly the stereochemistry of the dihydropyrazole ring?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm the dihydro-pyrazole ring’s planarity. Coupling constants () between protons on C4 and C5 of the pyrazoline ring (~3–5 Hz) indicate a cis configuration .

- X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in pyrazole: ~1.34–1.38 Å) and dihedral angles between aromatic rings (e.g., 74.88° between p-tolyl and pyrazole rings), confirming spatial arrangement .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 528.22) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data observed across different assay systems for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell line viability). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity in specific assays .

- Target validation : Combine in vitro enzymatic assays (e.g., COX-2 inhibition) with molecular docking to correlate observed activities with binding affinities .

Q. How can the structure-activity relationship (SAR) of this compound be systematically explored to enhance its pharmacological profile?

- Methodological Answer :

- Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to modulate electronic effects on bioactivity. Analogues with 4-chlorophenyl substituents show improved antibacterial potency .

- Scaffold hybridization : Integrate the indole-thioether moiety into other heterocyclic systems (e.g., thiazolidinones) to assess synergistic effects .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interaction sites (e.g., hydrogen bonding at the pyrazole N2 position) .

Q. What computational methods are suitable for predicting the binding mode of this compound with biological targets like 5-lipoxygenase (5-LOX)?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide can simulate binding to 5-LOX’s active site, prioritizing poses with favorable ΔG values (< −8 kcal/mol). The indole-thioether moiety may occupy hydrophobic pockets .

- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Key interactions (e.g., π-π stacking between p-tolyl and His372) validate target engagement .

- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., logP, polar surface area) with IC50 values from enzyme inhibition assays .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC analysis to quantify degradation products .

- Light/oxidative stress testing : Expose to UV light (254 nm) or H2O2 to identify photolabile or oxidation-prone groups (e.g., thioether linkages) .

- Plasma stability assays : Incubate with rat plasma and measure half-life using LC-MS/MS .

Q. What crystallographic parameters are critical for analyzing this compound’s solid-state structure, and how do they influence its reactivity?

- Methodological Answer :

- Unit cell dimensions : Monoclinic systems (e.g., space group P2/c) with Z = 4 are common for pyrazoline derivatives. Lattice parameters (e.g., a = 10.23 Å, b = 12.45 Å) affect packing density .

- Intermolecular interactions : Bifurcated C–H⋯O hydrogen bonds (2.5–3.0 Å) stabilize crystal packing, while van der Waals interactions between p-tolyl groups influence solubility .

- Torsion angles : The dihedral angle between the indole and pyrazole rings (~70–80°) impacts conformational flexibility and binding to planar targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.